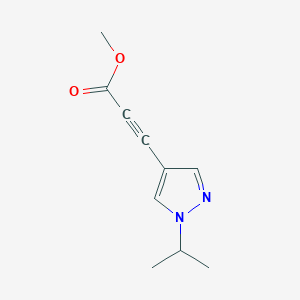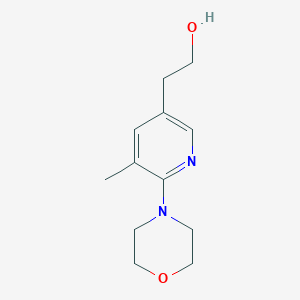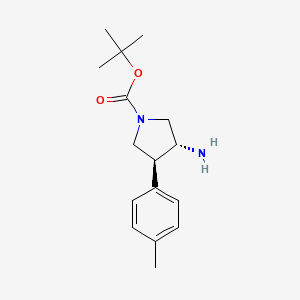
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid is an organic compound that belongs to the class of furan derivatives It features a cyclopropane ring attached to a carboxylic acid group and a furan ring substituted with a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Cyclopropanation: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Carboxylation: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Catalysts: Palladium for Suzuki-Miyaura coupling, zinc-copper couple for cyclopropanation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Applications De Recherche Scientifique
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving furan derivatives.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the cyclopropane ring provides structural rigidity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Furyl)cyclopropanecarboxylic acid: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups attached to a furan ring, used as a renewable building block for polymers.
Uniqueness
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for designing molecules with specific properties and functions in various scientific research applications.
Propriétés
Formule moléculaire |
C14H11FO3 |
|---|---|
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
2-[5-(2-fluorophenyl)furan-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11FO3/c15-11-4-2-1-3-8(11)12-5-6-13(18-12)9-7-10(9)14(16)17/h1-6,9-10H,7H2,(H,16,17) |
Clé InChI |
CLNUDKLGBQHGEX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)O)C2=CC=C(O2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-c]pyridin-4-ylmethanamine](/img/structure/B11810766.png)
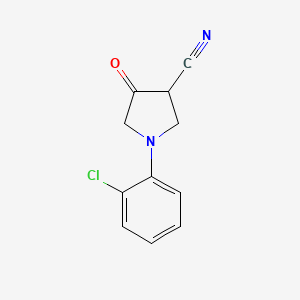
![2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride](/img/structure/B11810775.png)

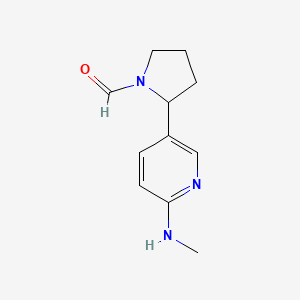


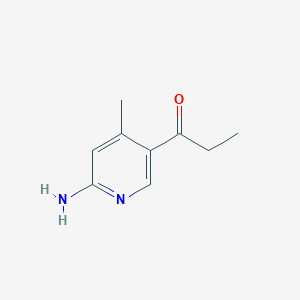
![6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810821.png)

